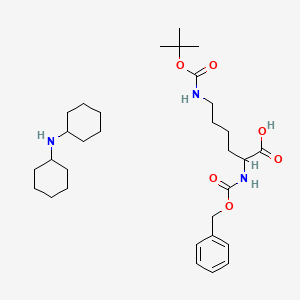
z-n-epsilon-Boc-l-lysine dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-LYS(BOC)-OH DCHA: is a chemical compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often utilized in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group, which serves as a protective group, and a dicyclohexylamine (DCHA) salt form, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-LYS(BOC)-OH DCHA typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (BOC) group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction results in the formation of BOC-protected lysine. The product is then purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of Z-LYS(BOC)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and efficiency. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for use in peptide synthesis.
化学反応の分析
Types of Reactions: Z-LYS(BOC)-OH DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used for the removal of the BOC group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed:
Deprotection: The major product is lysine with a free amino group.
Coupling: The major products are peptides with extended amino acid chains.
科学的研究の応用
Chemistry: Z-LYS(BOC)-OH DCHA is widely used in the field of peptide chemistry for the synthesis of peptides and proteins. Its protective group properties make it an essential reagent in solid-phase peptide synthesis.
Biology: In biological research, the compound is used to synthesize peptides that are employed in various studies, including enzyme-substrate interactions, receptor binding assays, and protein-protein interactions.
Medicine: In medicinal chemistry, Z-LYS(BOC)-OH DCHA is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays.
Industry: The compound finds applications in the pharmaceutical industry for the large-scale production of peptide drugs. It is also used in the production of cosmetic peptides and other bioactive compounds.
作用機序
The primary mechanism of action of Z-LYS(BOC)-OH DCHA involves its role as a protecting group in peptide synthesis. The BOC group protects the amino group of lysine from unwanted reactions during the synthesis process. This protection is crucial for the selective formation of peptide bonds. The DCHA salt form enhances the solubility and stability of the compound, making it easier to handle and use in various reactions.
類似化合物との比較
Z-L-Lys-SBzl: This compound is another derivative of lysine used in peptide synthesis. It features a thiobenzyl ester group instead of a BOC group.
Fmoc-Lys(BOC)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of a BOC group.
Uniqueness: Z-LYS(BOC)-OH DCHA is unique due to its combination of the BOC protective group and the DCHA salt form. This combination provides both protection and enhanced solubility, making it particularly useful in peptide synthesis. The BOC group is easily removable under mild acidic conditions, allowing for efficient deprotection and subsequent reactions.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDLJMATIHSOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

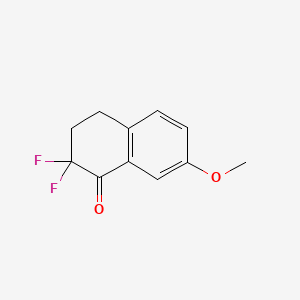
![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
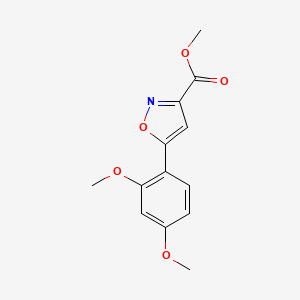
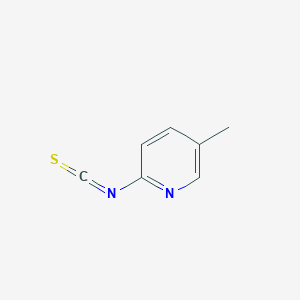
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
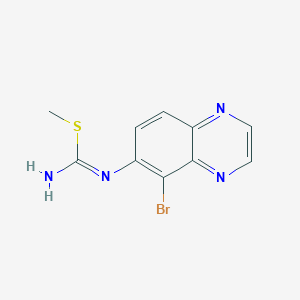
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
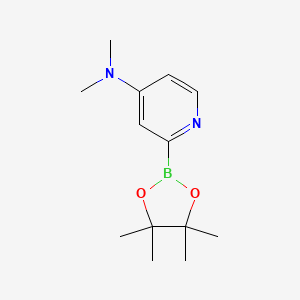
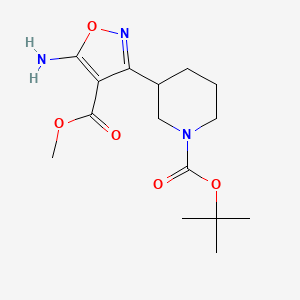

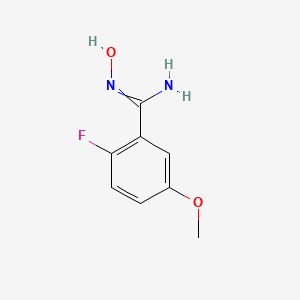
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
